
Calcium Pantothenate, Racemic
Overview
Description
Calcium Pantothenate, Racemic (CAS: 6381-63-1), also known as DL-Calcium Pantothenate, is the calcium salt of a racemic mixture of pantothenic acid (vitamin B5). It consists of equimolar quantities of the dextrorotatory (D) and levorotatory (L) enantiomers. This compound is a white, slightly hygroscopic powder, freely soluble in water and stable in air. It is used as a nutrient supplement in pharmaceuticals, animal feed, and food fortification due to its role in coenzyme A biosynthesis, fatty acid metabolism, and cellular energy production .
Preparation Methods
Traditional Chemical Synthesis via DL-Pantoic Acid Lactone
The conventional industrial method for synthesizing calcium pantothenate, racemic, involves the reaction of DL-pantoic acid lactone with β-alanine in the presence of calcium oxide or hydroxide. This process, widely documented in patent literature and industrial manuals, proceeds via a two-step mechanism:
Reaction Mechanism and Process Optimization
DL-pantoic acid lactone is first dissolved in anhydrous methanol, followed by the addition of β-alanine and calcium oxide. The mixture undergoes nucleophilic ring-opening, where the amine group of β-alanine attacks the lactone carbonyl, forming a pantothenic acid intermediate. Subsequent neutralization with calcium oxide yields the racemic calcium salt .
Critical parameters include:
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Temperature : 40–50°C for 1–3 hours to ensure complete lactone ring opening .
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Solvent : Anhydrous methanol prevents hydrolysis of the lactone and ensures homogeneous mixing .
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Molar Ratio : A 1:1 stoichiometric ratio of lactone to β-alanine minimizes side reactions .
Example data from scaled production indicates yields of 85–90% , with post-reaction purification (activated carbon filtration and spray drying) achieving ≥95% purity .
Calcium Metal-Mediated Synthesis
An alternative approach employs calcium metal as the calcium source, reacting directly with β-alanine and DL-pantoic acid lactone in methanol. This method, described in patent CN1319937C, bypasses the need for calcium oxide and simplifies the neutralization step .
Procedural Details and Challenges
Calcium metal is gradually added to a methanolic solution of β-alanine and DL-pantoic acid lactone under inert conditions. The exothermic reaction generates hydrogen gas, requiring controlled addition to prevent runaway reactions. Post-reaction, the mixture is filtered to remove unreacted metal and concentrated under reduced pressure .
While this method reduces byproduct formation, practical challenges include:
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Safety risks from hydrogen gas evolution.
Microchannel Flow Reactor Technology
Recent advancements leverage microchannel flow reactors to enhance reaction efficiency. Adapted from专利 CN108440325B, this method substitutes batch processing with continuous flow, enabling precise control over reaction parameters .
Operational Workflow
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Solution Preparation :
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Continuous Flow Reaction :
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Product Isolation :
Advantages Over Batch Reactors
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Reduced reaction time : 30 minutes vs. 3–5 hours in batch systems .
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Higher yield : 95–98% due to improved mass and heat transfer .
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Scalability : Modular reactors allow parallelization for industrial output .
Comparative Analysis of Synthesis Methods
The table below summarizes key metrics for the dominant preparation routes:
Method | Reactants | Conditions | Yield | Purity | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Traditional Synthesis | DL-lactone, β-alanine, CaO | 40–50°C, 1–3h, methanol | 85–90% | 95% | Mature technology, high yield | Long reaction time, CaO handling |
Calcium Metal Reaction | DL-lactone, β-alanine, Ca metal | RT–50°C, methanol | 75–80% | 90% | Simplified neutralization | Safety risks, lower yield |
Microreactor Process | DL-lactone, β-alanine calcium | 50–120°C, 5–30min, methanol | 95–98% | 99% | Rapid, scalable, high efficiency | High capital cost |
Environmental and Industrial Considerations
Solvent Recovery and Waste Management
Methanol recovery via distillation is critical for cost-effectiveness and environmental compliance, with closed-loop systems achieving >90% solvent reuse . Solid waste (e.g., calcium salts) is repurposed in construction materials to minimize landfill use .
Racemization and Byproduct Control
Unreacted L-enantiomers are racemized using alkaline conditions (pH 10–12, 80°C) and reintroduced into the synthesis stream, boosting overall atom economy to >92% .
Chemical Reactions Analysis
Hydrolysis
Racemic calcium pantothenate can undergo hydrolysis under acidic or basic conditions. This reaction yields pantothenic acid and calcium ions.
Role as a Precursor to Coenzyme A (CoA)
Racemic calcium pantothenate functions as a precursor to CoA, a critical coenzyme involved in numerous metabolic pathways . The biosynthesis of CoA from pantothenic acid involves a series of enzymatic steps :
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Pantothenate kinase phosphorylates pantothenic acid to 4'-phosphopantothenate, requiring ATP .
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Phosphopantothenoylcysteine synthetase adds cysteine to 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC), coupled with ATP hydrolysis .
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Phosphopantothenoylcysteine decarboxylase decarboxylates PPC to 4'-phosphopantetheine .
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Phosphopantetheine adenylyl transferase adenylates 4'-phosphopantetheine to form dephospho-CoA .
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Dephosphocoenzyme A kinase phosphorylates dephospho-CoA to coenzyme A, also requiring ATP .
CoA's role as an acyl carrier is vital for:
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Fatty acid metabolism
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Carbohydrate metabolism
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Amino acid metabolism
Optical Resolution
Racemic calcium pantothenate can be resolved into its D and L isomers through optical resolution methods . This involves crystallizing the isomers from a supersaturated aqueous methanol solution by seeding with crystals of either D- or L-calcium pantothenate .
Complex Formation
Calcium pantothenate can form complexes with other molecules. For example, it can form a trimeric complex with N-Fmoc-L-Pro in solution .
Impact on Metabolic Pathways
Racemic calcium pantothenate influences several metabolic pathways through its role as a CoA precursor. It has been shown to modulate enzyme activities related to CoA synthesis. Studies have also explored its role in inducing pantothenic acid deficiency in animal models, allowing researchers to observe physiological impacts such as fatigue and immune response alterations.
Scientific Research Applications
Biochemical Significance
Calcium Pantothenate is crucial for the synthesis of CoA, which plays a vital role in numerous metabolic pathways, including:
- Fatty Acid Metabolism : CoA is essential for both the synthesis and degradation of fatty acids.
- Carbohydrate Metabolism : It participates in the tricarboxylic acid cycle (TCA cycle), facilitating energy production from carbohydrates.
- Amino Acid Metabolism : CoA is involved in the metabolism of amino acids, impacting protein synthesis and degradation.
The compound exists as a racemic mixture of D- and L-pantothenic acid isomers. While it exhibits approximately half the physiological activity compared to its dextrorotatory counterpart (D-Pantothenic Acid), its stability in formulations makes it valuable for research and therapeutic applications .
Nutritional Supplementation
Calcium Pantothenate is widely used as a dietary supplement to prevent or treat pantothenic acid deficiency. It supports various physiological functions, including energy metabolism and synthesis of hormones and neurotransmitters. Research indicates that supplementation can enhance metabolic efficiency and improve overall health outcomes .
Therapeutic Uses
Recent studies have explored the therapeutic potential of Calcium Pantothenate in treating conditions such as lupus erythematosus. Clinical trials have demonstrated that high doses can alleviate symptoms associated with this autoimmune disease when combined with other vitamins .
Metabolic Pathway Studies
Research has utilized Calcium Pantothenate to investigate CoA-dependent pathways. By manipulating pantothenic acid levels in cellular models, scientists can assess the compound's impact on metabolic fluxes and enzyme activities related to CoA synthesis .
Toxicological Studies
Toxicity assessments have revealed that excessive intake can lead to adverse effects such as gastrointestinal disturbances. For instance, studies involving animal models indicated that high doses resulted in significant physiological changes, including alterations in liver metabolite levels and immune responses .
Comparative Analysis of Related Compounds
Compound Name | Description | Unique Features |
---|---|---|
Pantothenic Acid | Active form of Vitamin B5 essential for CoA synthesis | Directly involved in metabolic processes |
Sodium Pantothenate | Sodium salt form of pantothenic acid | More soluble than calcium salt but similar activity |
D-Pantothenic Acid | Biologically active stereoisomer | Higher physiological activity compared to racemic form |
L-Pantothenic Acid | Levorotatory form | Lacks metabolic activity compared to D-Pantothenic Acid |
Mechanism of Action
Calcium Pantothenate, Racemic exerts its effects by being incorporated into coenzyme A, a vital cofactor in numerous enzymatic reactions. Coenzyme A is involved in the synthesis and metabolism of proteins, carbohydrates, and fats. The dextrorotatory isomer of pantothenic acid is biologically active and is responsible for the compound’s effects . It also protects cells against oxidative damage by increasing the levels of glutathione .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₈H₃₂CaN₂O₁₀
- Molecular Weight : 476.54 g/mol
- Optical Activity : Optically inactive (racemic mixture) .
- Physiological Activity : Approximately 50% of the activity of the pure D-isomer (Calcium D-Pantothenate, CAS: 137-08-6) due to the inactive L-enantiomer .
Calcium D-Pantothenate (Dextrorotatory Isomer)
- CAS : 137-08-6
- Molecular Weight : 476.54 g/mol (same as racemic form).
- Optical Activity : +25° to +28° (specific rotation) .
- Physiological Activity : Full vitamin B5 activity; the biologically active form used in high-efficacy supplements and pharmaceuticals .
- Applications : Preferred in human nutrition and medical formulations where maximum bioavailability is critical.
Key Difference :
Property | Calcium Pantothenate, Racemic | Calcium D-Pantothenate |
---|---|---|
Enantiomeric Composition | 50% D, 50% L | 100% D |
Physiological Activity | 50% of D-form | 100% |
Cost | Lower | Higher |
Calcium Pantothenate, Calcium Chloride Double Salt
- CAS : 6363-38-8 (D-form), 50692-78-9 (racemic).
- Composition : A complex of calcium pantothenate and calcium chloride in equimolar ratios.
- Molecular Weight : 587.52 g/mol .
- Solubility : Freely soluble in water; insoluble in alcohol.
- Applications : Stabilized form used in liquid formulations and injectables to enhance shelf-life and compatibility with other ingredients .
Comparison :
- Stability : Superior to standard calcium pantothenate due to reduced hygroscopicity .
- Regulatory Specifications : Lead impurities ≤ 2 ppm; calcium content 12.4–13.6% (dried basis) .
Dexpanthenol (Provitamin B5)
- CAS : 81-13-0.
- Form : Alcohol analog of pantothenic acid.
- Activity : Converted to pantothenic acid in vivo; used topically for wound healing and dermatological applications .
- Key Difference: While this compound is a direct vitamin source, dexpanthenol acts as a precursor with localized therapeutic effects .
Racemic vs. Enantiopure Forms in Industry
- Synthetic Challenges : Racemic Calcium Pantothenate is easier and cheaper to produce but requires resolution to isolate the active D-form. Industrial processes often employ fractional crystallization and racemization of the L-isomer to maximize yield .
- Regulatory Status : The European Food Safety Authority (EFSA) authorizes both racemic and D-forms for animal feed, but the D-form is mandated in human pharmaceuticals due to higher potency .
Efficacy in Animal Feed
- EFSA Evaluation : Racemic Calcium Pantothenate is deemed safe for all animal species at recommended doses (≤ 12 mg/kg feed). Its efficacy in poultry and swine matches the D-form when dosage-adjusted for lower activity .
Pharmaceutical Use
- Combination Therapies : Racemic forms are avoided in drug formulations due to regulatory preferences for enantiopure actives. Exceptions include cost-sensitive multivitamin blends .
Stability in Formulations
- Composite Materials : Blending racemic Calcium Pantothenate with lactate or carbonate salts improves stability and reduces interactions with acidic excipients .
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
Calcium Pantothenate, Racemic, also known as Vitamin B5, is a vital compound in various biological processes. It is the calcium salt of pantothenic acid and plays a crucial role in cellular metabolism, serving as a precursor for the synthesis of coenzyme A (CoA). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Target of Action
Calcium Pantothenate primarily targets the enzyme pantoate-β-alanine ligase (PBL) , which is essential for the synthesis of CoA. This interaction facilitates the conversion of pantothenic acid into active forms that are crucial for metabolic pathways.
Biochemical Pathways
The compound is involved in several key biochemical pathways:
- Fatty Acid Metabolism : CoA is integral to both the synthesis and degradation of fatty acids.
- Tricarboxylic Acid Cycle (TCA) : CoA plays a critical role in energy production through the TCA cycle.
- Synthesis of Phospholipids : It aids in the formation of phospholipids necessary for cell membrane integrity.
Pharmacokinetics
The pharmacokinetics of Calcium Pantothenate have been studied extensively. Upon oral administration, it is rapidly absorbed, reaching peak plasma concentrations approximately one hour post-dose under fasting conditions. Its bioavailability and distribution are influenced by dietary factors and individual metabolic rates.
Cellular Effects
Calcium Pantothenate exerts significant effects on cellular processes:
- Gene Expression : It influences gene expression related to metabolic functions.
- Cell Signaling : The compound modulates various signaling pathways that affect cellular responses to environmental stimuli.
- Cellular Metabolism : By enhancing CoA levels, it supports metabolic fluxes in carbohydrate and lipid metabolism.
Case Studies
- Animal Models : Studies have shown that varying dosages of Calcium Pantothenate can lead to different physiological responses in animal models. For instance, higher doses have been associated with improved wound healing and enhanced cell proliferation due to its role in protein synthesis.
- Human Trials : Clinical trials indicate that supplementation with Calcium Pantothenate can alleviate symptoms related to pantothenic acid deficiency, such as fatigue and irritability. Additionally, it has been evaluated for its potential benefits in managing stress-related conditions due to its involvement in adrenal hormone synthesis .
Comparative Analysis
Feature | Calcium Pantothenate | Pantothenic Acid (Free Form) |
---|---|---|
Chemical Stability | More stable | Less stable |
Absorption Rate | Rapid | Variable |
Role in CoA Synthesis | Direct precursor | Indirect |
Cellular Impact | Significant | Moderate |
Q & A
Basic Research Questions
Q. Q1: What experimental methods are used to distinguish between racemic calcium pantothenate and its enantiomerically pure forms?
To differentiate racemic calcium pantothenate (D/L mixture) from the dextrorotatory (D) form, researchers employ polarimetry to measure optical activity, as racemic mixtures are optically inactive. Additionally, HPLC with chiral columns can resolve enantiomers based on retention times. Physiological activity assays in animal models (e.g., growth studies in pantothenate-deficient organisms) are also critical, as the racemic form exhibits ~50% activity compared to the D-isomer .
Q. Q2: How can researchers validate the purity of synthesized racemic calcium pantothenate?
Purity validation involves:
- Titrimetric analysis for calcium content (e.g., USP methods using ammonium oxalate precipitation).
- FTIR spectroscopy to confirm functional groups (e.g., hydroxyl, amide, carboxylate).
- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability, as racemic calcium pantothenate is slightly hygroscopic and decomposes at ~195–196°C .
Q. Q3: What are the solubility properties of racemic calcium pantothenate, and how do they influence formulation in preclinical studies?
Racemic calcium pantothenate is freely soluble in water (critical for aqueous formulations) but insoluble in ethanol, chloroform, and ether . Researchers must account for its hygroscopicity during storage (use airtight containers) and avoid organic solvents in dissolution studies. Glycerol is a viable co-solvent for lipid-based delivery systems .
Advanced Research Questions
Q. Q4: How does racemic calcium pantothenate interact with microbial pantothenate kinases, and what experimental models are used to study this?
In microbial systems (e.g., Eimeria tenella), racemic calcium pantothenate supplementation enhances coenzyme A synthesis via pantothenate kinase (PanK). Researchers use gene knockdown models (siRNA) and isotopic labeling (e.g., ¹⁴C-pantothenate) to track uptake and conversion. Studies show that even with endogenous PanK activity, supplementation accelerates growth, suggesting substrate-limited biosynthesis .
Q. Q5: What methodologies resolve contradictions in calcium pantothenate’s role in wound healing pathways?
Conflicting data on its mechanism in wound healing (e.g., MMP-3 dependency) are addressed using knockout/transgenic models and dose-response assays . For example, MMP-3 knockdown models treated with calcium pantothenate show partial wound closure, indicating both MMP-3-dependent and -independent pathways. RNA sequencing further identifies alternative targets like fibroblast proliferation markers .
Q. Q6: How can racemic calcium pantothenate be resolved into its enantiomers for structure-activity studies?
Industrial-scale resolution involves:
Fractional crystallization of the D-isomer from racemic mixtures using methanol/water solvents.
Racemization of the inactive L-isomer via base catalysis (e.g., NaOH) to regenerate the racemic mixture for reuse.
Lab-scale methods include enzymatic resolution with pantothenate-specific hydrolases .
Q. Q7: What analytical strategies quantify the D/L isomer ratio in racemic calcium pantothenate batches?
- Chiral HPLC with UV detection (λ = 210 nm) using columns like Chiralpak AD-H.
- NMR spectroscopy with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
- Circular dichroism (CD) to measure enantiomeric excess .
Q. Data Contradictions and Validation
Q. Q8: How do researchers address discrepancies in reported physiological activities of racemic calcium pantothenate?
Discrepancies arise from variations in assay systems (e.g., bacterial vs. mammalian cells). Standardization involves:
- Reference standards (e.g., USP-grade D-calcium pantothenate) for calibration.
- Dose normalization based on molarity rather than mass to account for racemic mixtures’ lower activity .
Q. Q9: What experimental designs mitigate confounding factors in studies on calcium pantothenate’s metabolic effects?
- Pair-fed control groups to distinguish nutritional effects from pharmacological actions.
- Stable isotope tracing (e.g., ¹³C-pantothenate) to track incorporation into coenzyme A.
- Gene expression profiling (RNA-seq) to identify off-target pathways .
Properties
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWYRCQGJNNSJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32CaN2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890624 | |
Record name | Calcium Pantothenate, Racemic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6381-63-1, 63409-48-3 | |
Record name | Calcium pantothenate, racemic [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006381631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Calcium Pantothenate, Racemic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40890624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alaninate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.339 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALCIUM PANTOTHENATE, (±)- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KC899R47Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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